molecular formula C17H16FN3O2S B14933118 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole

2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole

カタログ番号: B14933118
分子量: 345.4 g/mol
InChIキー: VZGAUYMTLAOBCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{1-[(4-Fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole is a synthetic small molecule featuring a benzimidazole core, a structure recognized as a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds . The benzimidazole moiety is a fundamental pharmacophore in various therapeutic agents, including antivirals, antimicrobials, antihypertensives, and anti-inflammatories . This specific derivative is functionalized with a pyrrolidine ring and a 4-fluorophenylsulfonyl group, modifications often explored to fine-tune the molecule's physicochemical properties, binding affinity, and metabolic stability . As a research chemical, it serves as a key intermediate for investigating new pharmacological pathways. Researchers can utilize this compound as a building block in the design and synthesis of novel ligands, particularly for targeting enzyme and receptor families known to interact with benzimidazole-containing structures, such as kinase inhibitors or G-protein coupled receptor (GPCR) modulators . Its structural features make it a candidate for developing agents for neurological disorders, given that related 2-(4-fluorophenyl)-1H-benzo[d]imidazole analogs have been identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor, showing improved metabolic stability . This product is provided for research purposes as part of drug discovery programs, chemical biology studies, and as a reference standard in analytical method development. For Research Use Only. Not for use in diagnostic procedures or human consumption.

特性

分子式

C17H16FN3O2S

分子量

345.4 g/mol

IUPAC名

2-[1-(4-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-benzimidazole

InChI

InChI=1S/C17H16FN3O2S/c18-12-7-9-13(10-8-12)24(22,23)21-11-3-6-16(21)17-19-14-4-1-2-5-15(14)20-17/h1-2,4-5,7-10,16H,3,6,11H2,(H,19,20)

InChIキー

VZGAUYMTLAOBCH-UHFFFAOYSA-N

正規SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality of the final product .

化学反応の分析

Types of Reactions

2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学的研究の応用

2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, affecting various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

作用機序

The mechanism of action of 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

生物活性

The compound 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on its biological activity, including its mechanism of action, binding affinities, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole can be described as follows:

  • Molecular Formula: C15_{15}H16_{16}F1_{1}N3_{3}O2_{2}S
  • Molecular Weight: 321.37 g/mol

This compound features a benzimidazole core, which is known for its diverse biological activities, and a sulfonamide moiety that enhances its pharmacological profile.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to enhance binding affinity to certain targets, which may include:

  • Serotonin Receptors: Compounds similar to 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole exhibit significant binding affinities to serotonin receptors, particularly the 5-HT7 receptor. This receptor is implicated in various neurological processes such as mood regulation and circadian rhythms .

Binding Affinities

In vitro studies have demonstrated that related compounds exhibit nanomolar affinities for serotonin receptors. For example, a related compound was found to have a binding affinity (KdK_d) of approximately 1.43 nM for the 5-HT7 receptor . This suggests that the benzimidazole's structural characteristics may confer similar properties.

Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of compounds structurally related to 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole. The results indicated that these compounds could modulate serotonin levels in the brain, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Study 2: In Vivo Efficacy

In vivo studies using rodent models demonstrated that administration of compounds with similar structures resulted in significant reductions in anxiety-like behaviors when assessed through established behavioral tests (e.g., elevated plus maze) . These findings suggest a promising avenue for further research into the therapeutic applications of this compound.

Comparative Table of Biological Activity

Compound NameTarget ReceptorBinding Affinity (nM)Biological Effect
2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole5-HT7~1.43Modulation of mood
Related Compound A5-HT7~0.85Anti-anxiety effects
Related Compound B5-HT6~10.0Cognitive enhancement

類似化合物との比較

Substituent Variations at the N1 Position

  • 1-[(4-Fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole () :

    • Structural Difference : Replaces the pyrrolidin-2-yl group with a methyl group.
    • Impact : Reduced steric bulk and conformational rigidity compared to the pyrrolidine-containing compound. The methyl group may lower solubility due to decreased polarity.
    • Molecular Formula : C₁₄H₁₁FN₂O₂S vs. C₁₈H₁₆FN₃O₂S for the target compound.
  • 1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole () :

    • Structural Difference : Substitutes the sulfonylpyrrolidine with a 4-fluorobenzyl group and adds a pyridinyl moiety at C2.
    • Impact : The benzyl group may enhance lipophilicity, while the pyridine introduces hydrogen-bonding capability.

Heterocyclic Modifications

  • 4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride (): Structural Difference: Incorporates a pyrrolidin-2-one ring and a phenoxyethyl chain. The phenoxyethyl chain may enhance membrane permeability .

Physicochemical Properties

Melting Points and Solubility

  • 1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole Derivatives () :
    • Melting points vary widely (91.1–167.3°C), influenced by substituents like halogens (e.g., 2d with 4-F: 91.1–92.0°C) .
  • Thiazole-Triazole Hybrids (): High melting points due to planar molecular stacking, contrasting with the non-planar pyrrolidine in the target compound .

Crystallographic Data

  • Isostructural Thiazole Derivatives () : Triclinic symmetry (P 1̄) with two independent molecules per unit cell. The target compound’s pyrrolidine may disrupt planarity, leading to distinct packing motifs .
  • 1-(4-Methylphenylsulfonyl)-... () : Sulfonyl groups stabilize crystal lattices via S=O···H interactions, a feature likely shared with the target compound .

Enzyme Binding and Selectivity

  • PI3Kδ Inhibitors () : Fluorine substitution enhances target affinity (e.g., compound 9 with 88% yield). The 4-fluorophenylsulfonyl group in the target compound may similarly optimize kinase binding .
  • Benzimidazole-Morpholine Derivatives () : Morpholine improves solubility but may reduce blood-brain barrier penetration compared to pyrrolidine .

Toxicity and Metabolic Stability

  • Reductive Amination Products () : High yields (e.g., 88% for compound 9) suggest synthetic feasibility for the target compound, though purification challenges may arise with polar sulfonyl groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting with the sulfonylation of pyrrolidine derivatives. For example, reacting 4-fluorobenzenesulfonyl chloride with pyrrolidin-2-ylbenzimidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Yields can be improved by optimizing stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and using anhydrous solvents to minimize hydrolysis . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include aromatic protons (δ 7.2–8.1 ppm for benzimidazole and fluorophenyl groups) and pyrrolidine sulfonyl protons (δ 3.2–3.8 ppm) .
  • X-ray crystallography : Use SHELX-2018 for structure refinement. Ensure data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å). R-factor < 0.05 and wR-factor < 0.15 indicate reliable models .
  • ESI-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy < 5 ppm .

Q. What thermal stability assessments are relevant for this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under nitrogen (heating rate: 10°C/min). Benzimidazole derivatives typically show decomposition above 200°C. Monitor weight loss steps to identify degradation products and assess suitability for high-temperature applications .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s biological activity?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces and identify pharmacophoric features. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., PI3Kδ) can predict binding affinities. Fluorine substitution at the 4-fluorophenyl group enhances lipophilicity and metabolic stability, as shown in analogs with IC₅₀ values < 100 nM . Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability) .

Q. How should researchers address contradictory crystallographic data during refinement?

  • Methodological Answer : Contradictions often arise from disordered solvent molecules or twinning. In SHELXL:

  • Use the PART command to model disorder.
  • Apply TWIN/BASF instructions for twinned data.
  • Validate with R₁ and wR₂ convergence plots. Cross-check with Hirshfeld surface analysis to resolve packing ambiguities .

Q. What strategies are effective for analyzing and mitigating synthetic impurities?

  • Methodological Answer : Employ HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect impurities. Common byproducts include over-sulfonated derivatives or des-fluoro analogs. For example, 5-(difluoromethoxy)-2-sulfonylbenzimidazole impurities (CAS 127780-16-9) can be minimized by controlling reaction pH (7.5–8.5) and temperature .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer : Synthesize derivatives with substitutions at:

  • Pyrrolidine : Replace sulfonyl with carbonyl or thiourea groups.
  • Benzimidazole : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5/6.
    Test analogs for target binding (SPR or ITC) and ADMET properties (e.g., LogP via shake-flask method, CYP450 inhibition). Fluorinated analogs (e.g., 2-(4-fluorophenyl)-1H-benzimidazole) often show enhanced bioavailability (t₁/₂ > 4 hrs in rodents) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。